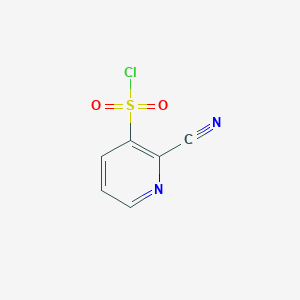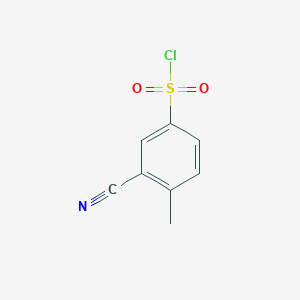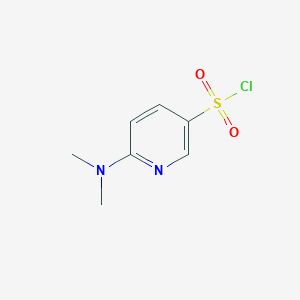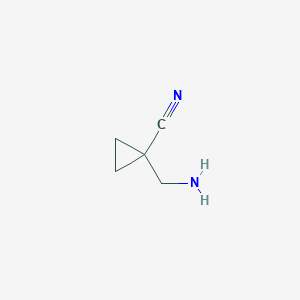
3-Bromobenzene-1,2-diamine hydrochloride
Overview
Description
3-Bromobenzene-1,2-diamine hydrochloride is a chemical compound with the CAS Number: 1187830-74-5 . Its molecular weight is 223.5 and its IUPAC name is 3-bromo-1,2-benzenediamine hydrochloride . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrN2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,8-9H2;1H . This indicates that the molecule consists of a benzene ring with bromine and two amine groups attached, along with a hydrochloride group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, bromobenzene derivatives are known to undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.5 . It is typically stored at temperatures between 2-8°C .Mechanism of Action
The mechanism of action of 3-Bromobenzene-1,2-diamine hydrochloride is not fully understood. It is believed to act as an inhibitor of various enzymes, including monoamine oxidase, tyrosinase, and cyclooxygenase. Additionally, it is believed to inhibit the activity of certain proteins, such as the cytochrome P450 enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a variety of effects on the body, including an anti-inflammatory effect and an effect on the metabolism of lipids. Additionally, it is believed to have an effect on the production of neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromobenzene-1,2-diamine hydrochloride in laboratory experiments include its availability in a variety of forms, its low cost, and its wide range of applications. Additionally, it is relatively stable and can be synthesized easily. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and its lack of solubility in water.
Future Directions
The future directions for research on 3-Bromobenzene-1,2-diamine hydrochloride include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. Additionally, further research into its potential toxicity and its solubility in water is needed. Furthermore, research into the potential of this compound as a therapeutic agent is also needed. Finally, research into the effects of this compound on other enzymes and proteins is also needed.
Scientific Research Applications
3-Bromobenzene-1,2-diamine hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used as a reagent in the synthesis of other compounds, such as 1,2-diamino-3-bromobenzene-4-carboxylic acid, which is used in the synthesis of pharmaceuticals. It is also used as an intermediate in the synthesis of other compounds, such as 1,3-diaminobenzene-2-carboxylic acid. Additionally, this compound is used in the synthesis of a variety of other compounds, including those used in the synthesis of pharmaceuticals, food additives, and cosmetics.
Safety and Hazards
properties
IUPAC Name |
3-bromobenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEONOCWRBGCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718460 | |
| Record name | 3-Bromobenzene-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187830-74-5 | |
| Record name | 3-Bromobenzene-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)


